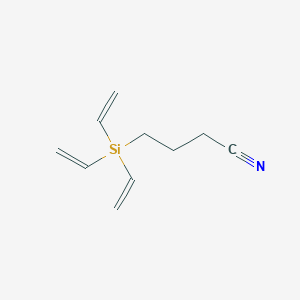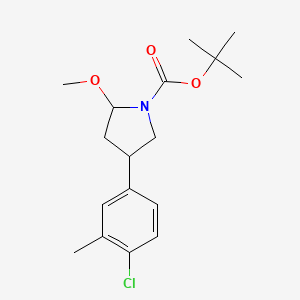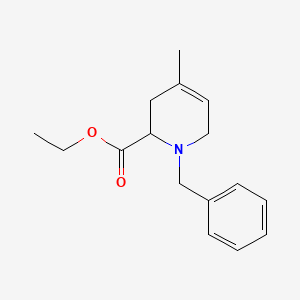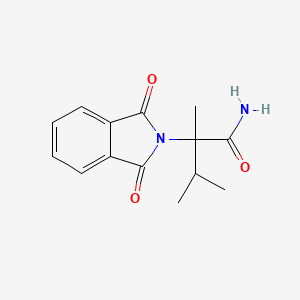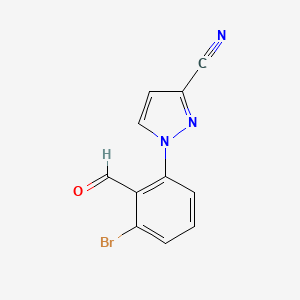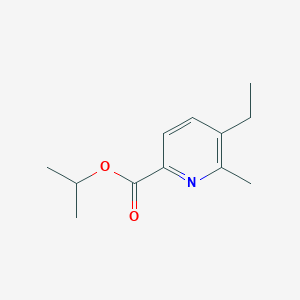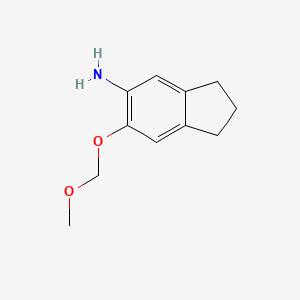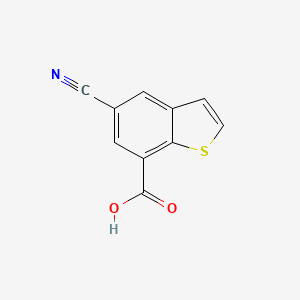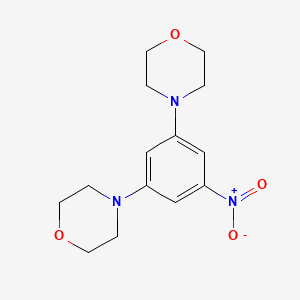
4-(3-Morpholin-4-yl-5-nitrophenyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Morpholin-4-yl-5-nitrophenyl)morpholine is an organic compound that features a morpholine ring substituted with a nitro group and another morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 3-aminophenol to form 3-nitrophenol, which is then reacted with morpholine under specific conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Morpholin-4-yl-5-nitrophenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
4-(3-Morpholin-4-yl-5-nitrophenyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(3-Morpholin-4-yl-5-nitrophenyl)morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The morpholine rings may also play a role in the compound’s binding to its targets, influencing its overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylmorpholine: Lacks the nitro group and additional morpholine ring.
3-Nitrophenylmorpholine: Contains a nitro group but only one morpholine ring.
4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine: Contains a thiadiazole ring instead of a nitro group.
Uniqueness
4-(3-Morpholin-4-yl-5-nitrophenyl)morpholine is unique due to the presence of both a nitro group and two morpholine rings. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C14H19N3O4 |
|---|---|
Poids moléculaire |
293.32 g/mol |
Nom IUPAC |
4-(3-morpholin-4-yl-5-nitrophenyl)morpholine |
InChI |
InChI=1S/C14H19N3O4/c18-17(19)14-10-12(15-1-5-20-6-2-15)9-13(11-14)16-3-7-21-8-4-16/h9-11H,1-8H2 |
Clé InChI |
SPFLKCLJOZBXOF-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=CC(=CC(=C2)[N+](=O)[O-])N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-phenyl-9H-pyrimido[4,5-b]indol-4-amine](/img/structure/B8287209.png)

![7-Bromo-2,3-dihydro-1,4-dioxino[2,3-b]pyridine-3-methanol](/img/structure/B8287220.png)
